1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one
Description
1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is an organophosphorus compound featuring a five-membered phosphol ring (a saturated phosphorus-containing heterocycle) substituted with a 2-chloroethoxy group. The compound’s structure combines a reactive phosphorus center with a chlorinated alkoxy chain, which may confer unique reactivity in applications such as agrochemical synthesis or coordination chemistry.
Properties
IUPAC Name |
1-(2-chloroethoxy)-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO2P/c7-3-4-9-10(8)5-1-2-6-10/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRYLIHGFUNZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of 2-chloroethanol with a suitable phosphorus-containing precursor under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, followed by the reaction with a phospholane derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, often with strong nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing products.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloroethoxy)-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with molecular targets through its chloroethoxy group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . The pathways involved often include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one with structurally or functionally related organophosphorus compounds, drawing on available evidence (Table 1).
Key Structural and Functional Differences
Phosphol Ring vs. Linear Phosphate Esters The phosphol ring in the target compound introduces steric constraints and electronic effects distinct from linear phosphate esters like 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9). The cyclic structure may enhance stability or alter reactivity in nucleophilic substitution reactions compared to acyclic analogs .
Substituent Effects The 2-chloroethoxy group in the target compound contrasts with the bulkier 2-ethylhexyl chain in the fluoridate analog. The chloroethoxy substituent may improve solubility in polar solvents or facilitate further functionalization (e.g., elimination reactions). The ethylhexyl chain in 2-Ethylhexyl methylphosphonofluoridate likely enhances lipophilicity, making it more bioavailable or persistent in environmental matrices .
The target compound’s regulatory status is unspecified but may differ due to its distinct substituents and lack of fluorine.
Table 1: Comparative Data for Organophosphorus Compounds
Research Findings and Implications
- Reactivity : The phosphol ring’s strain and electron-deficient phosphorus may favor ring-opening reactions or coordination with transition metals, unlike the more stable acyclic analogs .
- Toxicity: While 2-Ethylhexyl methylphosphonofluoridate is highly toxic due to fluorine’s leaving-group ability, the target compound’s chlorine substituent might reduce acute toxicity but increase environmental persistence.
Biological Activity
1-(2-Chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one, also known by its CAS number 697-43-8, is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : CHClOP
- Molecular Weight : 187.56 g/mol
- IUPAC Name : 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one
The biological activity of 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one is primarily attributed to its ability to interact with various biological targets. Its phospholane structure allows it to participate in biochemical pathways involving phospholipids and other lipid-based molecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in lipid metabolism.
- Cell Membrane Interaction : Its lipophilic nature suggests potential interactions with cell membranes, impacting membrane fluidity and function.
- Signal Transduction Modulation : It may influence signaling pathways by altering the availability of phospholipids.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
In vitro studies show that this compound has cytotoxic effects on certain cancer cell lines. The cytotoxicity is believed to result from its ability to induce apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Recent investigations suggest that the compound may possess neuroprotective properties by modulating oxidative stress and inflammatory responses in neuronal cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(2-chloroethoxy)-2,5-dihydro-1H-1λ⁵-phosphol-1-one?
- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl group with 2-chloroethyl derivatives. A typical approach involves reacting a phospholene precursor (e.g., 1-hydroxyphospholene) with 1-bromo-2-chloroethane under alkaline conditions. For example, NaOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetone at reflux (40–48 hours) yield the chloroethoxy derivative .
- Critical Parameters :
- Solvent: Polar aprotic solvents (e.g., acetone) enhance reactivity.
- Temperature: Prolonged reflux ensures complete substitution.
- Workup: Aqueous extraction and recrystallization (ethanol/water) improve purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns protons and carbons in the phospholene ring and chloroethoxy chain. For example, phospholene protons resonate at δ 2.5–3.5 ppm (dihydro region), while chloroethoxy methylene groups appear at δ 3.7–4.2 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., P=O: ~1.48 Å) and dihedral angles (e.g., 3.76° between substituents), confirming stereoelectronic effects .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₆H₁₀ClO₂P).
Q. What are the key structural features of this compound as determined by X-ray crystallography?
- Structural Insights :
- Crystal System : Triclinic (space group P1̅), with unit cell parameters a = 7.8485 Å, b = 8.0420 Å, c = 8.8701 Å, α = 107.43°, β = 106.31°, γ = 101.97° .
- Bond Geometry : P=O bond length (1.48 Å) and C-Cl bond (1.79 Å) align with standard values.
- Packing : No classical hydrogen bonds observed; van der Waals interactions dominate .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodology :
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-311+G(d,p)) and compare predicted NMR shifts with experimental data. Discrepancies in ¹³C chemical shifts (>5 ppm) may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Resolve signal splitting caused by slow conformational exchange (e.g., phospholene ring puckering).
- Case Study : A meso-phospholene derivative (3b) showed deviations in ¹H NMR due to hindered rotation of aryl groups, resolved via variable-temperature NMR .
Q. What strategies optimize reaction conditions to improve yield and purity in the synthesis of this compound?
- Methodology :
- Catalyst Screening : TBAB vs. crown ethers for phase-transfer efficiency.
- Solvent Optimization : Acetone vs. DMF; the latter may reduce side reactions (e.g., hydrolysis of chloroethoxy group).
- In Situ Monitoring : TLC (silica, hexane/ethyl acetate) tracks reaction progress.
- Data-Driven Example : Refluxing for >40 hours increased yield from 75% to 93% in analogous syntheses .
Q. How does the electronic environment of the phosphol-1-one ring influence its reactivity in subsequent reactions?
- Methodology :
- Electron Density Mapping : X-ray-derived electrostatic potential surfaces identify nucleophilic/electrophilic sites. The P=O group withdraws electron density, activating the adjacent C-Cl bond for nucleophilic substitution .
- Kinetic Studies : Compare hydrolysis rates of the chloroethoxy group under acidic vs. basic conditions.
- Case Study : Phosphol-1-one derivatives exhibit slower hydrolysis than aliphatic chloroethers due to ring strain and electronic effects .
Data Contradiction Analysis
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : A reported phospholene derivative (6) showed unexpected ¹³C NMR shifts for the dihydro region.
- Root Cause : Dynamic effects (ring inversion) averaged signals at room temperature.
- Solution : Low-temperature NMR (-40°C) resolved splitting, confirming two distinct conformers .
Methodological Resources
- Synthetic Protocols : Refer to alkylation procedures in .
- Spectroscopic Standards : Compare with ¹H/¹³C NMR data in .
- Crystallographic Data : Use CIF files from for refinement benchmarks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
